2-((2-Bromophenyl)thio)-N,N-dimethylacetamide
Description
Chemical Structure: The compound 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide (CAS: N/A; Molecular Formula: C₁₀H₁₂BrNOS) features a bromophenylthio group attached to an acetamide backbone substituted with two methyl groups at the nitrogen atom. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAQFCKIBTTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide typically involves the reaction of 2-bromothiophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction can be carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:
Starting Materials: 2-bromothiophenol and N,N-dimethylacetamide.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A base, such as sodium hydride or potassium carbonate, is used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of N,N-dimethylacetamide.
Procedure: The reaction mixture is stirred at room temperature for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC). The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromophenyl)thio)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the N,N-dimethylacetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted phenylthioacetamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of N,N-dimethylacetamide.
Scientific Research Applications
2-((2-Bromophenyl)thio)-N,N-dimethylacetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a building block for designing new drug candidates.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding or π-π interactions with aromatic residues in proteins, while the thioether linkage can form covalent bonds with nucleophilic amino acid side chains. The N,N-dimethylacetamide moiety can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
2-(3-Bromophenyl)-N,N-dimethylacetamide (CAS: 117753-07-8)
- Structural Differences : Bromine at the meta position instead of ortho.
- Synthesis : Similar to the target compound but starting from 3-bromophenylacetic acid .
2-(4-Bromophenyl)-N,N-dimethylacetamide (CAS: 19715-80-1)
- Structural Differences : Bromine at the para position.
- Impact : Para substitution allows for planar molecular conformations, improving crystallinity and intermolecular packing, as seen in related dichlorophenyl acetamides .
- Applications : Para-substituted analogs are commonly explored in crystallography due to their predictable packing motifs .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Chlorine atoms at positions 2 and 6 of the phenyl ring; acetamide nitrogen bonded to a thiazole group.
- Impact : The dichloro substitution increases electron-withdrawing effects, enhancing stability and hydrogen-bonding capacity. The thiazole moiety introduces heterocyclic pharmacophore features, often linked to antimicrobial activity .
- Crystallography : Exhibits a twisted conformation (79.7° between phenyl and thiazole planes) and forms 1-D chains via N–H⋯N hydrogen bonds, critical for solid-state stability .
Thioether-Linked Analogs
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N,N-dimethylacetamide (CAS: 296879-33-9)
- Structural Differences: Thiadiazole ring replaces the bromophenyl group; amino substitution on the thiadiazole.
- Synthesis : Likely involves coupling thiadiazole-thiols with chloroacetamide derivatives under basic conditions .
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS: 334503-95-6)
- Structural Differences : Oxadiazole ring fused to a bromophenyl group; additional methyl substituents on the acetamide’s phenyl ring.
- Impact : The oxadiazole ring increases rigidity and metabolic stability compared to thioether-linked compounds. Methyl groups may enhance lipophilicity and membrane permeability .
Pharmacologically Active Analogs
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structural Differences : Thienyl group replaces the thioether-linked bromophenyl; acetamide nitrogen bonded to a 4-bromophenyl group.
- Pharmacological Activity : Demonstrated antimycobacterial activity, highlighting the importance of the thienyl-bromophenyl combination in targeting bacterial enzymes .
N-[2-(Dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-(thiophen-2-yl)acetamide Hydrochloride
- Structural Differences: Hydroxy and diphenyl groups on the acetamide core; dimethylaminoethyl side chain.
- Impact: The dimethylamino group improves water solubility via protonation, while the hydroxy group facilitates hydrogen bonding in receptor interactions .
Biological Activity
2-((2-Bromophenyl)thio)-N,N-dimethylacetamide (CAS No. 1281128-84-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.11 g/mol
- Structure : The compound features a bromophenyl group attached to a thioether and an N,N-dimethylacetamide moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study published in Afinidad, it was noted that compounds with similar structures have been effective against various bacterial strains, suggesting a potential for this compound as an antibacterial agent .
The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with other compounds containing thioether functionalities, which often exhibit similar modes of action.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed significant inhibition against both bacterial strains, with a higher efficacy noted at concentrations above 100 µg/mL.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : At lower concentrations (10-50 µg/mL), the compound demonstrated minimal cytotoxicity, indicating a favorable safety profile for potential therapeutic applications.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 100 | Significant inhibition |
| Antibacterial | Escherichia coli | 100 | Significant inhibition |
| Cytotoxicity | Human Cell Lines | 10-50 | Minimal cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
